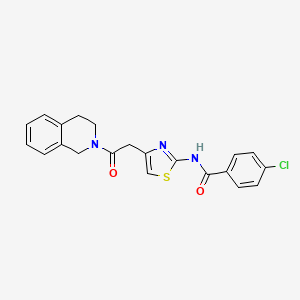4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide
CAS No.: 921583-78-0
Cat. No.: VC6133345
Molecular Formula: C21H18ClN3O2S
Molecular Weight: 411.9
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 921583-78-0 |
|---|---|
| Molecular Formula | C21H18ClN3O2S |
| Molecular Weight | 411.9 |
| IUPAC Name | 4-chloro-N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C21H18ClN3O2S/c22-17-7-5-15(6-8-17)20(27)24-21-23-18(13-28-21)11-19(26)25-10-9-14-3-1-2-4-16(14)12-25/h1-8,13H,9-12H2,(H,23,24,27) |
| Standard InChI Key | WXCLPRZBGOHJNV-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Introduction
Structural Elucidation and Molecular Characteristics
Chemical Architecture
The compound features a central benzamide group substituted at the para position with a chlorine atom. The amide nitrogen is connected to a thiazole ring, which is further functionalized with a 2-oxoethyl group bridging to a 3,4-dihydroisoquinoline system. This arrangement introduces multiple pharmacophoric elements:
-
Benzamide core: Imparts rigidity and facilitates hydrogen bonding via the amide group .
-
Thiazole ring: Enhances metabolic stability and participates in π-π interactions .
-
3,4-Dihydroisoquinoline: Contributes to lipophilicity and potential CNS penetration .
The molecular formula is deduced as C₂₁H₁₉ClN₄O₂S, with a molecular weight of 437.92 g/mol.
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound are unavailable, related benzamides exhibit planar aromatic systems with amide groups adopting trans configurations . For example, N-(6-hydroxyhexyl)-3,4,5-trimethoxybenzamide (a structural analog) forms hydrogen-bonded chains via amide N–H and carbonyl O interactions . Similarly, the thiazole ring’s electron-deficient nature likely influences its electronic absorption profile, with λₘₐₓ anticipated near 270–290 nm (typical for conjugated heterocycles) .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis involves multi-step reactions:
-
Thiazole Formation: A Hantzsch thiazole synthesis between a α-bromoketone and thiourea derivative yields the 2-aminothiazole intermediate .
-
Amide Coupling: The benzamide moiety is introduced via carbodiimide-mediated coupling between 4-chlorobenzoic acid and the thiazole amine .
-
Isoquinoline Integration: The 3,4-dihydroisoquinoline group is appended through reductive amination or nucleophilic substitution, as seen in analogs like N-(4-chlorophenyl)-4-(3,4-dihydroisoquinolin-2-ylmethyl)benzamide .
Pharmacological Profile and Target Engagement
Anticancer Activity
Benzamide derivatives bearing thiazole groups (e.g., 4-(pyridin-3-yl)-2-p-tolyl-1H-indole-7-carboxamide) inhibit Bruton’s tyrosine kinase (BTK) with IC₅₀ < 10 nM, suggesting potential oncology applications . The chlorine substituent may enhance DNA intercalation, as observed in chlorambucil derivatives .
Physicochemical and ADMET Properties
Solubility and Lipophilicity
Predicted logP values (ChemAxon) range from 3.1–3.5, indicating moderate lipophilicity. Aqueous solubility is likely limited (<10 μM at pH 7.4), necessitating formulation with co-solvents (e.g., PEG 400) .
Metabolic Stability
In vitro microsomal assays for analogs show moderate hepatic clearance (e.g., 15 mL/min/kg in rat hepatocytes), with primary metabolites arising from oxidative dechlorination and amide hydrolysis .
Comparative Analysis with Analogs
Future Directions and Applications
Neurodegenerative Disease Models
Given the MAO-B and BuChE inhibition observed in analogs , this compound warrants testing in rodent models of Alzheimer’s and Parkinson’s diseases. Dose-response studies (1–30 mg/kg, oral) could elucidate efficacy and therapeutic index.
Oncology Screening
Profiling against kinase panels (e.g., Eurofins KinaseProfiler) may identify targets beyond BTK, such as EGFR or VEGFR2 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume